molecular formula C6H7KO4 B7801706 potassium;prop-2-enoate;prop-2-enoic acid

potassium;prop-2-enoate;prop-2-enoic acid

Cat. No.: B7801706
M. Wt: 182.22 g/mol
InChI Key: OESICJXHUIMSJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “potassium;prop-2-enoate;prop-2-enoic acid” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “potassium;prop-2-enoate;prop-2-enoic acid” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves the use of specialized reagents and catalysts to facilitate the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial methods may include continuous flow reactors and other advanced technologies to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;prop-2-enoate;prop-2-enoic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

Scientific Research Applications

Compound “potassium;prop-2-enoate;prop-2-enoic acid” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, compound “this compound” could be explored for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

Compound “potassium;prop-2-enoate;prop-2-enoic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but compound “this compound” may exhibit distinct properties or reactivity. This comparison helps in understanding the compound’s potential and limitations in various applications.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These similar compounds provide a reference for comparing the properties and applications of compound “potassium;prop-2-enoate;prop-2-enoic acid”.

Properties

IUPAC Name

potassium;prop-2-enoate;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESICJXHUIMSJC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)O.C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.